3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid
Overview
Description
3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid is an organic compound with the molecular formula C11H10N2O2S and a molecular weight of 234.27 g/mol . This compound features a benzoic acid moiety linked to an imidazole ring substituted with a methylsulfanyl group. It is primarily used in proteomics research applications .
Preparation Methods
The synthesis of 3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the methylsulfanyl group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.
Coupling with benzoic acid: The final step involves coupling the substituted imidazole with benzoic acid through an amide bond formation.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nitric acid for nitration, halogens for halogenation.
Major products formed from these reactions include sulfoxides, sulfones, and substituted benzoic acid derivatives.
Scientific Research Applications
3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid is used in various scientific research applications, including:
Proteomics: It is used as a reagent in the study of protein structures and functions.
Medicinal chemistry: The compound is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Biological research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The methylsulfanyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid can be compared with other similar compounds, such as:
2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid: This compound has a similar imidazole ring but differs in the position of the carboxylic acid group.
4-(methylsulfanyl)-1H-imidazole-2-carboxylic acid: Another similar compound with the carboxylic acid group in a different position.
3-(methylsulfanyl)-1H-imidazole-2-carboxylic acid: This compound has the methylsulfanyl group in a different position on the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-methylsulfanylimidazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-16-11-12-5-6-13(11)9-4-2-3-8(7-9)10(14)15/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYFTERKJKJIDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN1C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228636 | |
Record name | Benzoic acid, 3-[2-(methylthio)-1H-imidazol-1-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-22-3 | |
Record name | Benzoic acid, 3-[2-(methylthio)-1H-imidazol-1-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-[2-(methylthio)-1H-imidazol-1-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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